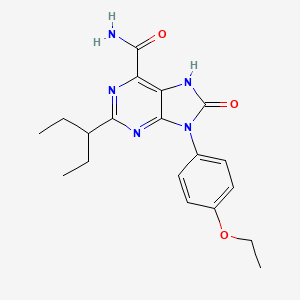
9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Polymer Development
- Polymer Development : This compound has been used in the synthesis of polymers that emit yellow and green light, indicating potential applications in the development of new polymeric light emitting diodes (PLEDs) with green and yellow emissions. The synthesis process involves Ullmann and Suzuki couplings, demonstrating its role in developing advanced materials for electronic applications (Aydın & Kaya, 2012).
Applications in Solid Phase Synthesis
- Solid Phase Synthesis : The compound has been utilized in creating new linkers for solid phase synthesis. These linkers exhibit higher acid stability compared to standard trityl resins, expanding its use in the synthesis of diverse chemical structures (Bleicher, Lutz, & Wuethrich, 2000).
Involvement in Novel Heterocyclic Systems
- Heterocyclic System Synthesis : It has played a role in the creation of novel heterocyclic systems, such as pyrido[3,2- c ]pyrrolo[2,3- e ]azocin-7(6 H )-one, showcasing its utility in expanding the diversity of chemical compounds for various research applications (Deady & Devine, 2006).
Role in Antiviral Research
- Antiviral Research : This compound class has been explored for its antiviral properties, particularly against herpesviruses and retroviruses. These studies contribute to understanding and potentially developing new antiviral agents (Duckworth, Harnden, Perkins, & Planterose, 1991).
Involvement in Antimycobacterial Drug Development
- Antimycobacterial Drug Research : Research has been conducted on the synthesis of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines for their activity against Mycobacterium tuberculosis. These studies are crucial in the development of potential antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).
Contributions to Analytical Chemistry
- Analytical Chemistry : The compound has been used in the study of thermal decomposition of polyetherurethanes, which is important for understanding the stability and degradation properties of these materials (Kulesza, Pielichowski, & German, 2006).
Anticancer Drug Research
- Anticancer Research : This compound class has been involved in synthesizing organotin(IV) complexes, which are being evaluated as potential anticancer drugs. These studies contribute to the search for new cancer treatments (Basu Baul, Basu, Vos, & Linden, 2009).
Propiedades
IUPAC Name |
9-(4-ethoxyphenyl)-8-oxo-2-pentan-3-yl-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-4-11(5-2)17-21-14(16(20)25)15-18(23-17)24(19(26)22-15)12-7-9-13(10-8-12)27-6-3/h7-11H,4-6H2,1-3H3,(H2,20,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIBUDSSTIGMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=C(C=C3)OCC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
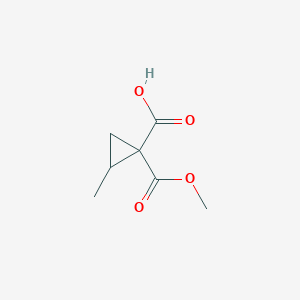
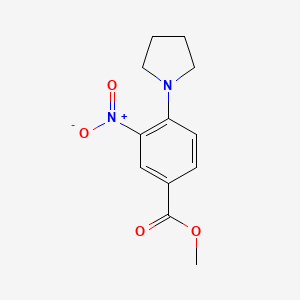
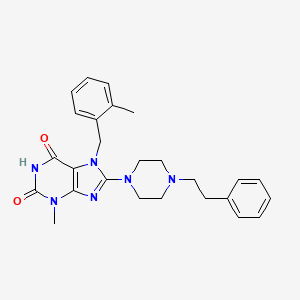

![2-(Aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid;hydrochloride](/img/structure/B2893800.png)
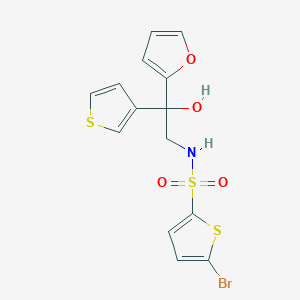
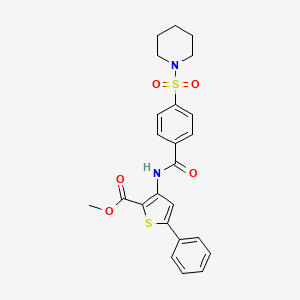
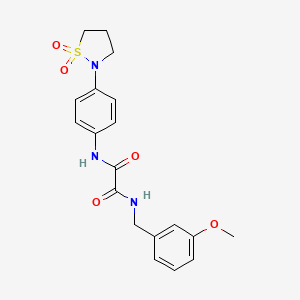
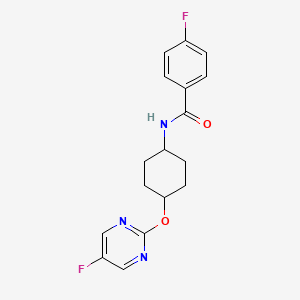
![1-(3-chlorophenyl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2893808.png)
![N-[2-(4-chlorophenyl)ethyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2893809.png)
![4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2893810.png)
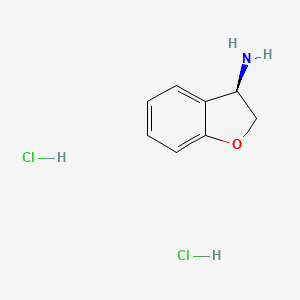
![7-Hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2893815.png)
